AMG131, also known as INT131 (CAS: 315224-26-1), is a highly potent, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor γ modulator (SPPARM). Unlike traditional full agonists, AMG131 interacts with the PPARγ ligand-binding domain primarily through hydrophobic contacts, bypassing direct hydrogen-bonding with the helix 12 (Tyr473) activation surface. This distinct structural binding mode enables it to uncouple insulin-sensitizing efficacy from the severe adipogenic and fluid-retention liabilities characteristic of classic TZDs. For procurement and assay design, AMG131 serves as the benchmark reference material for SPPARM-mediated pathways, offering exceptional target affinity and a highly specific coregulator recruitment profile that is critical for reproducible metabolic disease modeling and nuclear receptor selectivity screening [1].
Replacing AMG131 with conventional full PPARγ agonists, such as Rosiglitazone or Pioglitazone, fundamentally alters the experimental biological response and compromises assay integrity. Full agonists lock helix 12 into an active conformation, promoting maximal recruitment of coactivators like DRIP205, which drives robust adipocyte differentiation, fluid retention, and weight gain in in vivo models. In contrast, AMG131 acts as a selective modulator, inducing a completely distinct pattern of coregulator association that maintains glucose-lowering efficacy while minimizing adipogenesis. Utilizing a generic full agonist in place of AMG131 will confound assay results in studies specifically targeting the uncoupling of insulin sensitization from cardiovascular and adipogenic side effects, rendering the data irrelevant for next-generation metabolic therapeutic research[1].
In competitive binding assays, AMG131 displaces radiolabeled ligands from PPARγ with a Ki of approximately 10 nM. This represents a roughly 20-fold higher binding affinity compared to the benchmark full agonists Rosiglitazone and Pioglitazone. This high potency allows researchers to utilize significantly lower compound concentrations in cell-based assays, thereby minimizing solvent toxicity and off-target interactions[1].
| Evidence Dimension | PPARγ Binding Affinity (Ki) |
| Target Compound Data | ~10 nM |
| Comparator Or Baseline | Rosiglitazone / Pioglitazone (~200 nM) |
| Quantified Difference | ~20-fold higher affinity for AMG131 |
| Conditions | In vitro competitive radioligand binding assay |
Higher receptor affinity enables researchers to utilize lower compound concentrations in high-throughput screening, thereby minimizing DMSO solvent toxicity and ensuring cleaner assay reproducibility.
AMG131 exhibits greater than 1000-fold selectivity for PPARγ over closely related nuclear receptors, including PPARα and PPARδ. At concentrations up to 10 μM, AMG131 shows no significant binding to PPARα or PPARδ, whereas many dual agonists or less refined modulators exhibit cross-reactivity that complicates mechanistic studies [1].
| Evidence Dimension | Selectivity Ratio (PPARγ vs. PPARα/δ) |
| Target Compound Data | >1000-fold selectivity (No binding at 10 μM) |
| Comparator Or Baseline | Non-selective or dual PPAR agonists |
| Quantified Difference | Absolute selectivity for PPARγ up to 10 μM |
| Conditions | In vitro biochemical receptor binding assays |
Absolute target selectivity is critical for procurement in metabolic research, as it guarantees that observed phenotypic changes are exclusively PPARγ-driven without confounding cross-activation of PPARα or PPARδ lipid networks.
Fluorescence resonance energy transfer (FRET) assays demonstrate that AMG131 recruits the coactivator DRIP205—a key driver of adipocyte differentiation—at only 20–25% of the maximal efficacy achieved by full agonists like Rosiglitazone, Pioglitazone, and Troglitazone. This quantified reduction in coactivator recruitment is the molecular basis for AMG131's non-adipogenic profile [1].
| Evidence Dimension | DRIP205 Coactivator Recruitment Efficacy |
| Target Compound Data | 20–25% of maximal efficacy |
| Comparator Or Baseline | Rosiglitazone / Pioglitazone (100% maximal efficacy) |
| Quantified Difference | 75–80% reduction in DRIP205 recruitment |
| Conditions | Fluorescence resonance energy transfer (FRET) assay |
This precise mechanistic quantification provides an indispensable, reproducible baseline for laboratories validating the non-adipogenic behavior of novel SPPARM candidates.
In Zucker (fa/fa) rat models of type 2 diabetes, a 14-day oral treatment with AMG131 achieved maximal improvements in glucose tolerance comparable to Rosiglitazone. However, AMG131 produced significantly less weight gain, heart and lung weight increases, and plasma volume expansion (hemodilution) compared to the full agonist, proving its utility as a safer in vivo metabolic reference standard [1].
| Evidence Dimension | In vivo side effect profile (weight gain, hemodilution) |
| Target Compound Data | Minimal weight gain and plasma volume expansion |
| Comparator Or Baseline | Rosiglitazone (Significant weight gain and hemodilution) |
| Quantified Difference | Equivalent glucose lowering with markedly reduced adipogenic/edema markers |
| Conditions | 14-day oral treatment in Zucker (fa/fa) rats |
For in vivo metabolic modeling, utilizing AMG131 prevents the severe confounding variables of cardiovascular stress and fluid retention typical of classic TZDs, ensuring higher reproducibility in long-term animal studies.
Because AMG131 reliably uncouples insulin sensitization from adipogenesis via a distinct helix-12-independent binding mode, it is the premier benchmark compound for screening and validating next-generation Selective PPARγ Modulators (SPPARMs) in drug discovery pipelines [1].
AMG131's unique hydrophobic interaction with the PPARγ ligand-binding domain makes it an essential co-crystallization ligand for structural biologists mapping non-canonical receptor conformations and corepressor/coactivator binding interfaces [2].
In rodent models of type 2 diabetes and obesity (e.g., Zucker fatty rats, DIO mice), AMG131 is the preferred tool compound for studying glucose homeostasis and insulin signaling without the confounding variables of TZD-induced heart hypertrophy, hemodilution, or severe weight gain [3].